3-Hydroxyquinidine

Vue d'ensemble

Description

Synthesis Analysis

3-Hydroxyquinidine can be synthesized through synthetic chemical modification or microbial oxidation of quinidine. The process involves intricate steps that have been explored through various methodologies, including condensation reactions and the application of microbial enzymes. The synthesis provides insights into the stereochemistry and functional group transformations specific to the compound (Carroll et al., 1991).

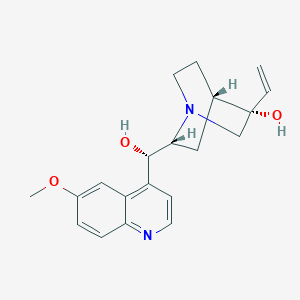

Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinidine has been elucidated using a combination of 1H and 13C NMR, IR, UV, and mass spectral analysis, complemented by single-crystal X-ray analysis. These studies reveal the conformational preferences and the absolute stereochemistry of 3-Hydroxyquinidine, highlighting its 3S configuration and providing a foundation for understanding its chemical behavior (Carroll et al., 1991).

Chemical Reactions and Properties

3-Hydroxyquinidine undergoes various chemical reactions, including condensation with aryl ketones and hydroxylamine, and cyclization with internal alkynes. These reactions are pivotal for synthesizing isoquinolines and heterocycle-fused pyridines, demonstrating the compound's versatility in organic synthesis. The reaction conditions and catalysts, such as rhodium(III) catalysis, play a critical role in these transformations (Zheng et al., 2012).

Applications De Recherche Scientifique

1. Application in Drug Metabolism Studies

- Summary of Application: 3-Hydroxyquinidine is used in drug metabolism studies, specifically in liver-on-a-chip systems. These systems aim to provide more relevant human in vitro data for quantitative prediction of clinical pharmacokinetics while also reducing the need for animal testing .

- Methods of Application: The liver-on-a-chip integrates medium flow with hepatocyte culture. Quantitative measurements of the drug (quinidine) and metabolite (3-hydroxyquinidine) concentration-time profiles were used to estimate the intrinsic clearance values of quinidine and the fraction of quinidine metabolized to form 3-hydroxyquinidine .

- Results or Outcomes: The study found that the intrinsic clearance might be underestimated by up to 40% for low clearance compounds if evaporation is not accounted for .

2. Application in High Pressure Liquid Chromatography (HPLC)

- Summary of Application: 3-Hydroxyquinidine is used in HPLC for the separation of quinidine and its metabolites in plasma .

- Methods of Application: A silica column was used with methanol: 1 N ammonium nitrate: 2 N ammonium hydroxide as the mobile phase to separate the compounds and a fluorescence spectrophotometer for detection .

- Results or Outcomes: The method was demonstrated by the analysis of human plasma samples collected from a volunteer during a phenytoin-quinidine drug interaction study .

3. Application in Pharmacokinetic Modeling

- Summary of Application: 3-Hydroxyquinidine is used in physiologically based pharmacokinetic modeling of quinidine .

- Methods of Application: The model includes 3-hydroxyquinidine and covers efflux transport via P-gp and metabolic transformation to either 3-hydroxyquinidine or unspecified metabolites via CYP3A4 .

- Results or Outcomes: The model was developed using pharmacokinetic profiles from clinical studies after intravenous and oral administration covering a broad dosing range .

4. Application in Drug Interaction Studies

- Summary of Application: 3-Hydroxyquinidine is used in drug interaction studies, specifically in studies investigating the interaction between quinidine and phenytoin .

- Methods of Application: Human plasma samples collected from a volunteer during a phenytoin-quinidine drug interaction study were analyzed using HPLC .

- Results or Outcomes: The study provided insights into the interaction between quinidine and phenytoin, two commonly used drugs .

5. Application in Therapeutic Drug Monitoring

- Summary of Application: 3-Hydroxyquinidine is used in therapeutic drug monitoring, specifically in the development of HPLC methodology with fluorescence detection for specific detection of quinidine .

- Methods of Application: An HPLC method with fluorescence detection was developed that allowed specific detection of quinidine alone .

- Results or Outcomes: The development of this method resulted in a more specific and sensitive method for therapeutic drug monitoring of quinidine .

6. Application in Metabolite Identification

- Summary of Application: 3-Hydroxyquinidine is used in metabolite identification studies, specifically in studies investigating the metabolism of efavirenz, a drug with complex primary and secondary metabolism involving a combination of CYP, UGT and sulfotransferase enzymes .

- Methods of Application: The study used a liver-on-a-chip device in combination with mathematical modelling for improved parameter calculation .

- Results or Outcomes: The study found that the intrinsic clearance might be underestimated by up to 40% for low clearance compounds if evaporation is not accounted for .

7. Application in Therapeutic Interval Determination

- Summary of Application: 3-Hydroxyquinidine is used in the determination of therapeutic intervals for quinidine .

- Methods of Application: A more specific double-extraction method with fluorescence detection was developed that detected quinidine, 3-hydroxyquinidine, and quinidine-N-oxide .

- Results or Outcomes: The therapeutic interval for this assay was 2–5 μg/L .

Orientations Futures

Propriétés

IUPAC Name |

(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-LGWHJFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024742 | |

| Record name | (3S)-hydroxyquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinidine | |

CAS RN |

53467-23-5 | |

| Record name | (9S)-6′-Methoxycinchonan-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53467-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyquinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-hydroxyquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYQUINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

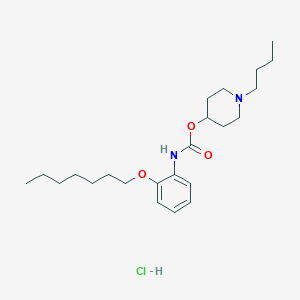

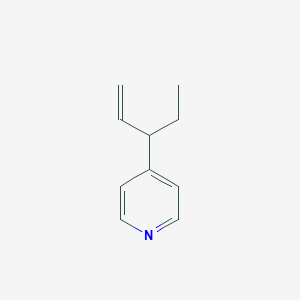

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)